molecular formula C7H14N4O B13479393 1-(3-Ethoxypropyl)-1h-1,2,3-triazol-4-amine

1-(3-Ethoxypropyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13479393
M. Wt: 170.21 g/mol
InChI Key: ADTNUQYPKPZHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxypropyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxypropyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxypropyl)-1h-1,2,3-triazol-4-amine typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The ethoxypropyl group can be introduced through the use of an appropriate alkyne precursor.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The purification process may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxypropyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-(3-Ethoxypropyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Triazole derivatives are explored for their potential use in pharmaceuticals, particularly as antifungal agents.

    Industry: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypropyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Ethoxypropyl)-1h-1,2,3-triazole-4-carbaldehyde: This compound has a similar structure but contains an aldehyde group instead of an amine.

    3-Ethoxy-1-propanol: This compound is used in the synthesis of triazole derivatives and has similar functional groups.

Uniqueness

1-(3-Ethoxypropyl)-1h-1,2,3-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which can impart distinct biological and chemical properties. Its ethoxypropyl group can influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

1-(3-ethoxypropyl)triazol-4-amine

InChI

InChI=1S/C7H14N4O/c1-2-12-5-3-4-11-6-7(8)9-10-11/h6H,2-5,8H2,1H3

InChI Key

ADTNUQYPKPZHNO-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C=C(N=N1)N

Origin of Product

United States

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